![molecular formula C26H29N3O5S2 B5710389 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as BMS-387032, is a chemical compound that has been the focus of extensive scientific research in the past decade. This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a critical role in cell cycle regulation. CDK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for the treatment of cancer. In
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a selective inhibitor of CDK2, which is a critical regulator of the cell cycle. CDK2 activity is required for the transition from the G1 phase to the S phase of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and apoptosis. This compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and disrupting the cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action involves the inhibition of CDK2, a key regulator of the cell cycle. The biochemical and physiological effects of this compound include cell cycle arrest, apoptosis, and inhibition of tumor growth. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments include its potent anti-tumor activity, selective inhibition of CDK2, and favorable pharmacokinetic profile. However, there are also limitations to its use, including the need for careful control of reaction conditions and purification steps during synthesis, as well as potential off-target effects on other CDKs or kinases.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of focus is the optimization of the synthesis method to improve yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, the combination of this compound with other anti-cancer agents is a promising strategy for improving therapeutic efficacy. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for CDK2 is an important area of research for the future.
Synthesemethoden
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with 4-(methylsulfonyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-(methylsulfonyl)benzylamine to yield the final product. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. CDK2 is a key regulator of the cell cycle, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, this compound has demonstrated potent anti-tumor activity in a variety of cancer models, including breast, lung, and colon cancer. Clinical trials of this compound in cancer patients have shown promising results, including tumor regression and prolonged disease stabilization.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-35(31,32)29(20-21-8-4-2-5-9-21)24-14-10-22(11-15-24)26(30)27-23-12-16-25(17-13-23)36(33,34)28-18-6-3-7-19-28/h2,4-5,8-17H,3,6-7,18-20H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDNTNCWVQKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)


![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)